molecular formula C12H11NO2S B1406649 3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester CAS No. 39100-91-9

3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester

Cat. No.: B1406649
CAS No.: 39100-91-9
M. Wt: 233.29 g/mol
InChI Key: GRVPVFGLQWKWLY-UHFFFAOYSA-N
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Description

3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester is a high-purity chemical intermediate offered with the CAS Number 39100-91-9 . This compound has a molecular formula of C12H11NO2S and a molecular weight of 233.29 g/mol . It is supplied with a purity of 95% or higher, making it suitable for various research and development contexts . As an ester derivative of a benzoic acid scaffold bearing a 3-methylisothiazole group, this compound serves as a valuable building block in organic synthesis and medicinal chemistry. Researchers may utilize it in the exploration of novel pharmaceuticals, particularly in the synthesis of more complex molecules with potential biological activity. It is also of interest in materials science for the development of new organic compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-(3-methyl-1,2-thiazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-6-11(16-13-8)9-4-3-5-10(7-9)12(14)15-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVPVFGLQWKWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

$$ \text{Benzoic acid derivative} + \text{Methanol} \xrightarrow[\text{reflux}]{\text{acid catalyst}} \text{Methyl ester} + \text{Water} $$

Reaction Conditions:

Parameter Typical Range Notes
Catalyst Sulfuric acid or hydrochloric acid Strong acids protonate the carboxyl group, enhancing nucleophilic attack by methanol
Temperature 60–80°C Reflux conditions ensure complete esterification
Reaction Time 4–8 hours Sufficient to reach equilibrium
Solvent Methanol Acts both as solvent and reactant

Procedure:

  • Mix the benzoic acid derivative with excess methanol.
  • Add a catalytic amount of sulfuric acid.
  • Reflux the mixture under inert atmosphere to prevent oxidation.
  • Upon completion, neutralize the mixture, extract the ester, and purify via recrystallization or chromatography.

Data Table: Esterification Reaction Parameters

Parameter Value Rationale
Acid catalyst 1–5 mol% sulfuric acid Ensures efficient protonation of carboxyl group
Reflux temperature 65°C Optimal for esterification without decomposition
Reaction duration 6 hours Balances conversion and process efficiency

Industrial Production Methods

In large-scale manufacturing, continuous flow processes are favored to improve yield, reproducibility, and safety. These methods involve:

  • Continuous esterification reactors with precise temperature and reactant feed control.
  • Use of catalytic systems optimized for high throughput.
  • Implementation of in-line purification techniques such as distillation or membrane separation.

Process Highlights:

  • Automated control of temperature, pressure, and reactant ratios.
  • Use of solid acid catalysts or immobilized acid catalysts to facilitate recovery and reuse.
  • Post-reaction purification through crystallization, solvent extraction, or chromatography.

Data Table: Industrial Esterification Process

Aspect Description Benefits
Reactor type Continuous stirred-tank reactor (CSTR) Consistent product quality
Catalyst Immobilized sulfuric acid or solid acid resin Reusability and reduced waste
Reaction conditions 70–80°C, atmospheric pressure Optimized for high conversion

Alternative Synthetic Routes

While esterification remains the primary method, alternative approaches include:

Notes on Reaction Optimization and Challenges

  • The presence of the isothiazole ring can influence reaction pathways, necessitating careful control of reaction parameters to prevent ring degradation.
  • Purity of starting materials significantly affects the yield and quality of the ester.
  • Post-synthesis purification is critical to remove residual acids, catalysts, and by-products, often achieved through recrystallization or chromatography.

Summary and Recommendations

Method Advantages Limitations
Acid-catalyzed esterification Simple, scalable, cost-effective Requires careful control of reaction conditions
Continuous flow processes High efficiency, reproducibility Higher initial setup cost
Microwave-assisted synthesis Faster reactions, potentially higher yields Equipment availability

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituent Position/Group Molecular Weight (g/mol) Key Features Reference
3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester 3-position: 3-methyl-isothiazole 233.29 Sulfur-containing heterocycle, ester
4-(3-Nitrobenzyloxy)-benzoic acid methyl ester 4-position: 3-nitrobenzyloxy 301.28 Nitro group, ether linkage
2-Benzyloxy-5-(thiazol-4-yl)-benzoic acid methyl ester 2-benzyloxy, 5-position: thiazole 351.39 Multi-heterocyclic, hydrazino-thiazole
Methyl 3-methoxy-4-nitrobenzoate 3-methoxy, 4-nitro 211.16 Nitro and methoxy groups

Key Observations :

Heterocyclic vs.

Synthetic Complexity : Multi-heterocyclic derivatives (e.g., thiazole-containing compounds in Table 1) require multi-step or one-pot syntheses involving catalysts like orthophosphoric acid , whereas nitro-substituted esters (e.g., ) are synthesized via simpler alkylation or esterification.

Key Observations :

  • Multi-component reactions (e.g., thiazole derivatives) achieve higher molecular diversity but require precise stoichiometric control .

Key Observations :

  • Thiazole derivatives exhibit broad-spectrum biological activity due to their ability to interact with cellular enzymes and receptors .
  • Nitro-substituted compounds are primarily used as intermediates, leveraging the nitro group’s reactivity .

Biological Activity

3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester (commonly referred to as MIBAME) is a compound of significant interest in biological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

MIBAME is characterized by the presence of a methyl isothiazole moiety, which contributes to its unique biological properties. The chemical formula for MIBAME is C₁₂H₁₁NO₂S, with a molecular weight of approximately 233.286 g/mol. The isothiazole ring is known for its ability to interact with biological targets, making this compound a candidate for enzyme inhibition and other biochemical processes .

MIBAME exerts its biological effects primarily through interactions with specific enzymes and receptors. The compound has been shown to modulate enzyme activity, potentially inhibiting or activating various biochemical pathways. For instance, it may interact with enzymes involved in microbial growth, contributing to its antimicrobial properties .

Key Mechanisms Include:

  • Enzyme Inhibition: MIBAME may inhibit enzymes that are critical for the survival of certain pathogens.
  • Receptor Binding: The compound can bind to specific receptors, influencing cellular signaling pathways.
  • Antioxidant Activity: Preliminary studies suggest that MIBAME may exhibit antioxidant properties, which could protect cells from oxidative stress .

Antimicrobial Properties

MIBAME has demonstrated significant antimicrobial activity against various pathogens. Studies have indicated that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antibiotics .

Pathogen TypeActivityReference
BacteriaInhibition of growth
FungiAntifungal properties

Cytotoxic Effects

Research has also investigated the cytotoxic effects of MIBAME on cancer cell lines. For example, studies using HepG2 liver carcinoma cells have shown that MIBAME exhibits dose-dependent cytotoxicity, indicating potential applications in cancer therapeutics .

IC50 Values:

  • IC50 values were determined through MTT assays, showing effective concentrations at which cell viability decreases significantly.

Study on HepG2 Cells

In a study assessing the cytotoxicity of MIBAME on HepG2 cells:

  • Method: MTT assay was utilized to evaluate cell viability.
  • Results: The compound showed significant cytotoxic effects with an IC50 value comparable to established chemotherapeutic agents like cisplatin .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial efficacy of MIBAME:

  • Method: Disk diffusion method was employed against various bacterial strains.
  • Results: MIBAME exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Q & A

Basic: What are the established synthetic routes for 3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester, and what are their critical reaction parameters?

Methodological Answer:
The compound is typically synthesized via esterification of the carboxylic acid precursor followed by coupling with a functionalized isothiazole ring. Key steps include:

  • Esterification : Reacting 3-(3-Methyl-isothiazol-5-yl)-benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux (~70°C) to form the methyl ester .
  • Heterocyclic Coupling : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the isothiazole moiety to the benzoic acid scaffold. Optimize ligand choice (e.g., triphenylphosphine) and solvent (e.g., DMF/water mix) to enhance yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the ester. Purity >95% is achievable via HPLC monitoring .

Basic: How can structural confirmation be achieved for this compound, and what analytical contradictions may arise?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure using SHELXL for refinement, focusing on the isothiazole-benzoate dihedral angle to confirm spatial orientation .
  • NMR Analysis : Key signals include the methyl ester (δ ~3.9 ppm, singlet) and isothiazole protons (δ ~6.5–7.2 ppm). Discrepancies in coupling constants may indicate rotameric forms or impurities .
  • Chromatography : Compare retention indices (e.g., GC-MS) with analogous benzoate esters (e.g., 3-methyl-benzoic acid methyl ester, RT ~1.80) to validate identity .

Advanced: How can reaction yields be optimized when synthesizing derivatives with substituted isothiazole rings?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands to improve coupling efficiency for electron-deficient isothiazoles .
  • Solvent Effects : Use polar aprotic solvents (e.g., THF) to stabilize intermediates; additives like K₂CO₃ enhance deprotonation .
  • Temperature Control : Lower reaction temperatures (0–25°C) reduce side-product formation (e.g., dimerization) in sensitive intermediates .

Advanced: What strategies resolve contradictions in reported spectral data for structurally similar benzoate esters?

Methodological Answer:

  • Dynamic NMR Studies : Identify rotational barriers in esters by variable-temperature NMR (e.g., coalescence temperature for methyl group signals) .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to predict ¹³C NMR shifts and compare with experimental data, resolving ambiguities in substituent effects .
  • Isotopic Labeling : Introduce deuterated methyl groups to distinguish overlapping signals in crowded spectral regions .

Basic: What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Temperature Sensitivity : Store at 0–6°C to prevent hydrolysis of the ester group; monitor via periodic HPLC for degradation (e.g., free benzoic acid formation) .
  • Light Exposure : Protect from UV light to avoid isothiazole ring decomposition; use amber vials for long-term storage .

Advanced: How can functionalization of the benzoate or isothiazole moiety enhance biological activity in drug discovery?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the methyl ester with a hydrazide group (e.g., via hydrazinolysis) to improve solubility and target binding .
  • Heterocyclic Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the isothiazole ring to modulate pharmacokinetic properties .
  • Prodrug Design : Link the ester to a hydrolyzable group (e.g., glycoside) for controlled release in vivo .

Advanced: How to address discrepancies between theoretical and experimental yields in scaled-up synthesis?

Methodological Answer:

  • Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify bottlenecks (e.g., catalyst deactivation) .
  • Byproduct Analysis : Characterize impurities via LC-MS/MS; adjust stoichiometry of aryl halides in coupling steps to minimize waste .
  • Process Optimization : Implement flow chemistry for esterification to improve heat transfer and reduce side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester
Reactant of Route 2
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3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester

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